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Compound of Interest

Compound Name:
ethyl 7-dihydro-1H-purine-2,6-

dione

CAS No.: 303969-07-5

Cat. No.: B406921

Get Quote

Executive Summary: The 7H-Purine "Privileged
Scaffold"
In medicinal chemistry, the purine ring is universally recognized as a privileged scaffold. While

9H-purines are ubiquitous in endogenous biological systems, 7H-purines present a distinct

tautomeric and spatial profile. Systematic 2,6-disubstitution of the 7H-purine core allows

researchers to finely tune biological activity, shifting selectivity across entirely different target

classes—from mycobacterial enzymes to human kinases and G-protein coupled receptors

(GPCRs)[1].

This technical guide objectively compares the performance of various 2,6-disubstituted 7H-

purines against standard clinical and preclinical alternatives. By elucidating the causality

behind specific structural modifications, we provide actionable SAR insights supported by

validated experimental workflows.
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Mechanistic SAR Divergence
The biological activity of 2,6-disubstituted purines is dictated by strict spatial and electrostatic

constraints at the C2 and C6 positions[1].

C6 Position (Solvent/Deep Pocket Interface): The C6 substituent typically projects into

solvent-exposed regions or deep hydrophobic pockets (e.g., the ATP-binding site of kinases).

Introducing bulky groups like cyclohexylmethoxy enhances kinase selectivity by occupying

these extended hydrophobic sub-pockets[2].

C2 Position (Hinge/Steric Constraint): The C2 position generally faces the hinge region of

kinases or restricted pockets in target enzymes. Bulky systems here often cause steric

clashes that abolish binding. Consequently, smaller alkyl chains (e.g., propyl) or highly

electronegative halogens (e.g., fluoro) are highly favorable for maintaining target

engagement[1].
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SAR logic flowchart mapping C2/C6 substitutions to specific biological targets.
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Quantitative Data Presentation: Comparative
Performance
The table below summarizes the experimental performance of distinct 2,6-disubstituted purine

derivatives compared to standard reference compounds across three distinct therapeutic

targets.

Compound
Scaffold

Key
Substitutio
ns

Primary
Target

Experiment
al
Performanc
e

Standard
Alternative

Alternative
Performanc
e

DprE1-IN-6
C6: Amine

C2: Propyl

DprE1 (M.

tuberculosis)

MIC = 1

µM[1]

BTZ043

(Clinical)

MIC = 1–10

nM

6-CHM-2-F-

7H-Purine

C6:

Cyclohexylm

ethoxy C2:

Fluoro

Kinases /

STAT3

IC50 < 10

µM[2]

Ruxolitinib

(JAK/STAT)
IC50 < 5 nM

Compound

19

C6:

Cycloheptyla

mino C2:

Phenylamino

A3 Adenosine

Receptor
Ki = 51 nM[3]

MRS1220

(Preclinical)
Ki = 1.5 nM

Note: While purine derivatives often exhibit lower absolute potency than highly optimized,

target-specific clinical drugs, their value lies in their structural versatility, favorable

physicochemical properties, and potential as starting points for fragment-based drug discovery.

In-Depth SAR Analysis & Causality
Anti-Tubercular Activity via DprE1 Inhibition
DprE1 is a critical flavoenzyme responsible for synthesizing decaprenylphosphoryl-D-

arabinofuranose, an essential precursor for the M. tuberculosis cell wall[1]. A specific class of

2,6-disubstituted 7H-purines (e.g., DprE1-IN-6) has emerged as potent inhibitors[1].
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Causality: The 7H-tautomer provides a distinct hydrogen-bonding donor/acceptor pattern

compared to the 9H-isomer, allowing optimal anchoring near the FAD cofactor of DprE1. The

C2-propyl group offers a precise balance: it provides necessary hydrophobic interactions to

stabilize the complex without inducing the steric hindrance that typically aborts binding in the

constrained DprE1 active site[1].

Kinase and STAT3 Modulation
Modifying the C6 position with a cyclohexylmethoxy group and the C2 position with a fluorine

atom (e.g., 6-(cyclohexylmethoxy)-2-fluoro-7H-purine) shifts the scaffold's affinity toward

kinases and STAT3[2].

Causality: The cyclohexyl ring can adopt flexible chair and boat conformations that perfectly

occupy the hydrophobic sub-pockets of the ATP-binding site[2]. Simultaneously, the highly

electronegative C2-fluorine modulates the pKa of the purine ring, enhancing cell permeability

and strengthening hydrogen bonding with the kinase hinge region[2].

GPCR Targeting: A3 Adenosine Receptor Antagonism
By introducing a phenylamino group at C2 and a cycloalkylamine at C6, the scaffold mimics

endogenous adenosine but acts as a potent A3 receptor antagonist. Compound 19 (2-

phenylamino-N6-(cycloheptyl)adenine) demonstrated a highly selective Ki of 51 nM[3].

Causality: The A3 receptor possesses a distinct extracellular loop architecture that

accommodates the bulky C6-cycloheptyl group. The C2-phenylamino group drives selectivity

away from A1 and A2A receptors through targeted pi-pi stacking interactions within the

orthosteric binding pocket[3].

Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies are designed as self-validating systems,

embedding internal controls directly into the workflow.

Protocol A: Fluorometric DprE1 Inhibition Assay
Purpose: Quantify the IC50 of 7H-purine derivatives against recombinant DprE1. Self-

Validation Mechanism: This assay utilizes a resazurin-coupled readout. A parallel counter-
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screen lacking the DprE1 enzyme is mandatory to immediately flag false positives (e.g.,

compounds that act as redox cyclers and spontaneously reduce resazurin).

Enzyme Preparation: Dilute recombinant Mtb DprE1 in assay buffer (50 mM HEPES, pH 7.5,

50 mM NaCl). Causality: Using isolated recombinant enzyme rather than whole-cell lysates

prevents off-target metabolism of the purine scaffold from confounding the primary binding

data.

Compound Incubation: Add serial dilutions of the 2,6-disubstituted purine to the enzyme and

incubate for 30 minutes at 37°C.

Reaction Initiation: Add Farnesylphosphoryl-β-D-ribofuranose (FPR) substrate at its

predetermined Km. Causality: Maintaining the substrate exactly at Km ensures the assay is

highly sensitive to competitive inhibitors targeting the active site.

Detection: Add resazurin (10 µM) and measure fluorescence (Ex 530 nm / Em 590 nm) over

60 minutes. Causality: DprE1 is a flavoenzyme; resazurin acts as a terminal electron

acceptor, providing a fluorescent readout (resorufin) that directly and continuously correlates

with enzyme turnover.

Protocol B: Radioligand Displacement Assay for A3 AR
Purpose: Determine the binding affinity (Ki) of C2/C6-modified purines. Self-Validation

Mechanism: The strict inclusion of 10 µM unlabelled NECA defines non-specific binding (NSB).

Any residual radioactivity represents non-specific lipid binding, allowing the system to self-

validate the true specific binding window of the purine analogs.

Membrane Preparation: Isolate membranes from CHO cells stably expressing human A3 AR.

Causality: Utilizing a heterologous expression system isolates A3 AR activity, eliminating

cross-reactivity with endogenous A1 or A2A receptors common in native tissues.

Ligand Addition: Incubate membranes with 0.1 nM [125I]-AB-MECA and varying

concentrations of the purine test compound. Causality: [125I]-AB-MECA is highly selective

for A3 AR. Using a concentration strictly below its Kd ensures adherence to Michaelis-

Menten kinetics, allowing for accurate Ki calculation via the Cheng-Prusoff equation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b406921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation & Filtration: Incubate for 60 minutes at 25°C, then rapidly filter through GF/B glass

fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

Quantification: Wash filters three times with ice-cold buffer and quantify retained radioactivity

via a gamma counter.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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